molecular formula C20H25NO3 B5791569 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5791569
M. Wt: 327.4 g/mol
InChI Key: YHHDKSVVHZFHKH-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This process leads to the relaxation of smooth muscle cells and increased blood flow, which has been found to be beneficial in the treatment of a wide range of medical conditions.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in cells, which leads to the relaxation of smooth muscle cells and increased blood flow. This has been found to be beneficial in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in lab experiments is its ability to activate sGC and increase the production of cGMP in cells. This makes it a useful tool for studying the effects of cGMP on various physiological processes. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is that it can be difficult to obtain and is relatively expensive compared to other compounds that have similar effects.

Future Directions

There are many future directions for research on 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is its potential applications in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and heart failure. Another area of interest is its potential as a tool for studying the effects of cGMP on various physiological processes. Additionally, there is potential for the development of new compounds that are structurally similar to 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 but have improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a complex process that involves multiple steps. The initial step involves the reaction of 4-tert-butylphenol with 2-chloro-5-methylphenylamine to form 2-(4-tert-butylphenoxy)-N-(2-methyl-5-chlorophenyl)acetamide. This intermediate is then reacted with sodium methoxide and methanol to produce the final product, 2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of therapeutic benefits, including its ability to increase the production of cyclic guanosine monophosphate (cGMP) in cells, which in turn leads to relaxation of smooth muscle cells and increased blood flow.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14-6-11-18(23-5)17(12-14)21-19(22)13-24-16-9-7-15(8-10-16)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHDKSVVHZFHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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